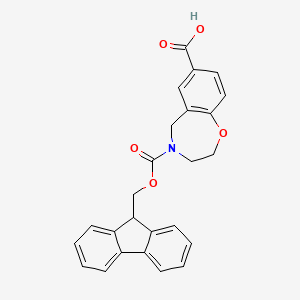

4-(9H-Fluoren-9-ylmethoxycarbonyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid

Descripción

4-(9H-Fluoren-9-ylmethoxycarbonyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid is a heterocyclic compound featuring a benzoxazepine core (a seven-membered ring containing oxygen and nitrogen) functionalized with a carboxylic acid group at position 7 and a fluorenylmethoxycarbonyl (Fmoc) protective group at position 2. The Fmoc group is widely used in peptide synthesis to protect amines during solid-phase strategies . This compound’s structural complexity and functional groups make it a candidate for medicinal chemistry applications, particularly in designing protease inhibitors or receptor modulators.

Propiedades

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO5/c27-24(28)16-9-10-23-17(13-16)14-26(11-12-30-23)25(29)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,13,22H,11-12,14-15H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYKSZOCCFMUKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(9H-Fluoren-9-ylmethoxycarbonyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid (commonly referred to as Fmoc-Dihydrobenzoxazepine) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of Fmoc-Dihydrobenzoxazepine is characterized by the following features:

- Molecular Formula : C19H17NO4

- Molecular Weight : 323.34 g/mol

- CAS Number : 1025434-04-1

- IUPAC Name : 4-(9H-fluoren-9-ylmethoxycarbonyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid

Fmoc-Dihydrobenzoxazepine exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Modulation of Receptor Activity : The compound has been studied for its ability to interact with various receptors, potentially influencing signaling pathways associated with cell proliferation and apoptosis.

Biological Activities

The biological activities of Fmoc-Dihydrobenzoxazepine include:

- Anticancer Properties : Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 10 | Induction of apoptosis |

| MCF7 (Breast) | 15 | Cell cycle arrest |

| A549 (Lung) | 12 | Inhibition of metabolic enzymes |

- Neuroprotective Effects : There is emerging evidence suggesting that Fmoc-Dihydrobenzoxazepine may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Case Studies

Several studies have investigated the biological effects of Fmoc-Dihydrobenzoxazepine:

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of Fmoc-Dihydrobenzoxazepine against multiple cancer cell lines. Results indicated significant cytotoxicity with an IC50 value as low as 10 µM in HeLa cells, suggesting its potential as a lead compound for further development .

- Neuroprotection Research : Another investigation focused on the neuroprotective properties of Fmoc-Dihydrobenzoxazepine in a rat model of ischemia. The compound demonstrated a reduction in neuronal death and improved functional recovery post-injury, indicating its therapeutic potential in treating stroke .

- Mechanistic Insights : A detailed mechanistic study revealed that Fmoc-Dihydrobenzoxazepine acts through the modulation of apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocyclic Structures

- Benzoxazepine vs. Piperazine Derivatives: Target Compound: The benzoxazepine core introduces rigidity and stereoelectronic effects due to its fused benzene ring and oxygen/nitrogen heteroatoms. This may enhance binding specificity in biological targets compared to flexible six-membered piperazine rings . Piperazine Analog: 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0) contains a piperazine ring, which is more flexible and commonly employed as a solubility-enhancing linker in drug design.

Functional Group Positioning

- In 2-[4-(Fmoc-piperazin-1-yl)]acetic acid, the carboxylic acid is part of an acetic acid side chain, offering a shorter spacer for conjugation .

Physicochemical Properties

Toxicity and Handling

- Target Compound: No direct toxicity data are available, but Fmoc-protected compounds generally require precautions against inhalation and skin contact .

- Piperazine Analog: Classified as non-hazardous in transport, but SDS sections lack acute toxicity data. Personal protective equipment (PPE) such as EN 166-compliant goggles and impermeable gloves are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.